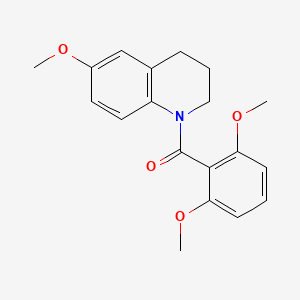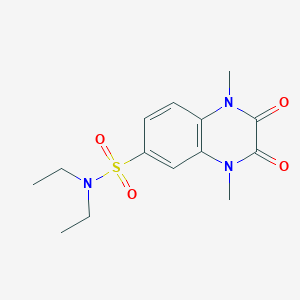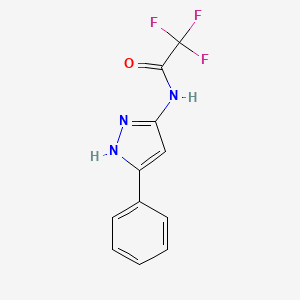![molecular formula C15H15NO4S2 B11068676 dimethyl (3R)-5-methyl-3-(thiophen-2-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B11068676.png)
dimethyl (3R)-5-methyl-3-(thiophen-2-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL (3R)-5-METHYL-3-(2-THIENYL)-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique pyrrolo-thiazole core, which is further substituted with a thienyl group and two carboxylate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (3R)-5-METHYL-3-(2-THIENYL)-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Pyrrolo Ring Formation: The pyrrolo ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (3R)-5-METHYL-3-(2-THIENYL)-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
DIMETHYL (3R)-5-METHYL-3-(2-THIENYL)-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIMETHYL (3R)-5-METHYL-3-(2-THIENYL)-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Pyrrolo[1,2-c][1,3]thiazole: A related compound with a similar core structure but different substituents.
Thienyl-substituted thiazoles: Compounds with a thienyl group attached to the thiazole ring.
Uniqueness
DIMETHYL (3R)-5-METHYL-3-(2-THIENYL)-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO4S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
dimethyl (3R)-5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
InChI |
InChI=1S/C15H15NO4S2/c1-8-11(14(17)19-2)12(15(18)20-3)9-7-22-13(16(8)9)10-5-4-6-21-10/h4-6,13H,7H2,1-3H3/t13-/m1/s1 |
InChI Key |
AQKBKDLLKWMMLB-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=C2N1[C@H](SC2)C3=CC=CS3)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=C2N1C(SC2)C3=CC=CS3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11068605.png)

![methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11068627.png)



![2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11068650.png)

![4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B11068654.png)
![4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068669.png)
![4-Methyl-2-(morpholin-4-yl)-6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)oxy]quinoline](/img/structure/B11068673.png)
![4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11068684.png)
![9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068690.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)
